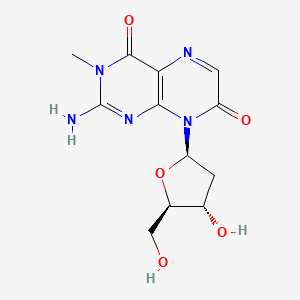
3-Metil-8-(2'-desoxi-beta-D-ribofuranosil)isoxantopterina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a pteridine-based fluorescent guanosine analogue. This compound is widely used as a DNA uptake tracer in studies of DNA binding and dynamics. It exhibits an absorbance maximum at 350 nm and an emission maximum at 430 nm .
Aplicaciones Científicas De Investigación
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in studies of DNA binding and dynamics.
Biology: Employed in the investigation of DNA repair mechanisms and enzyme interactions.
Industry: Utilized in the development of fluorescent dyes and tracers for various industrial processes.
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin is DNA . This compound is a pteridine-based fluorescent guanosine analogue , which means it can mimic the structure of guanosine, a component of DNA.
Mode of Action
3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin interacts with DNA as a tracer . It is widely used in studies of DNA binding and dynamics . The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm , which allows it to be detected and tracked in these studies.
Result of Action
The molecular and cellular effects of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin’s action are primarily related to its role as a DNA tracer. It can be used to study the dynamics of DNA, including how DNA interacts with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pteridine core structure.
Glycosylation: The pteridine core is glycosylated with 2-deoxy-b-D-ribofuranose under acidic conditions to form the ribofuranosyl derivative.
Methylation: The final step involves the methylation of the 3-position on the pteridine ring to yield the desired compound.
Industrial Production Methods
Industrial production of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine core.
Substitution: Substitution reactions can occur at the methyl or ribofuranosyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Comparación Con Compuestos Similares
Similar Compounds
Isoxanthopterin: The parent compound, which lacks the ribofuranosyl and methyl groups.
8-Azaguanine: Another pteridine-based compound with similar fluorescent properties.
2-Aminopurine: A fluorescent analogue of adenine used in similar applications.
Uniqueness
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in DNA binding and dynamics studies. Its ability to act as a DNA uptake tracer sets it apart from other similar compounds .
Propiedades
Número CAS |
170379-51-8 |
|---|---|
Fórmula molecular |
C12H15N5O5 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
2-amino-8-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione |
InChI |
InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5?,6-,8-/m1/s1 |
Clave InChI |
RJCSBEHKYSZPAX-KYVYOHOSSA-N |
SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
SMILES isomérico |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3CC([C@H](O3)CO)O |
SMILES canónico |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Sinónimos |
2-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-3-methyl-4,7(3H,8H)-pteridinedione; 3-MI |
Origen del producto |
United States |
Q1: How does the choice of fluorescent label impact oligonucleotide uptake in cells?
A1: The research indicates that the choice of fluorescent moiety attached to an oligonucleotide can significantly influence its cellular uptake pathway. The study compared 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin (3MI) to the commonly used 5-carboxyfluorescein (5-FAM) in labeling oligonucleotides. Results showed that 3MI-labeled oligonucleotides were able to traverse the plasma membrane through a specific nucleic acid-selective channel in LLC-PK1 cells, while 5-FAM-labeled oligonucleotides did not exhibit the same permeability. [] This suggests that 3MI may facilitate oligonucleotide uptake through specific pathways that are inaccessible to 5-FAM-labeled counterparts, highlighting the importance of fluorescent label selection in studying nucleic acid transport.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















